molecular formula C11H14BrNO B8728412 2-bromo-N-isopropyl-N-phenyl-acetamide CAS No. 161455-97-6

2-bromo-N-isopropyl-N-phenyl-acetamide

Cat. No.: B8728412
CAS No.: 161455-97-6
M. Wt: 256.14 g/mol
InChI Key: IBAZKQBHJBOGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-isopropyl-N-phenyl-acetamide is a brominated acetamide derivative characterized by an acetamide backbone substituted with a bromine atom at the α-carbon and two aromatic groups: an isopropyl-substituted phenyl ring and a second phenyl ring. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated acetamides are common precursors for cross-coupling reactions or bioactive molecule development.

Properties

CAS No.

161455-97-6

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C11H14BrNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

IBAZKQBHJBOGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Bromo-N-isopropyl-N-phenyl-acetamide serves as an important intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols. This property allows for the creation of diverse chemical entities useful in pharmaceutical development.

Medicinal Chemistry

Research has indicated that this compound possesses potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). Mechanistic studies indicate that it may inhibit specific signaling pathways related to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to covalent modifications of biological macromolecules like proteins and nucleic acids. This reactivity is exploited in drug design to create compounds that selectively target disease-related molecular pathways.

Case Studies

  • Antimicrobial Efficacy Study : In laboratory tests, this compound was evaluated for its ability to inhibit bacterial growth. Results indicated significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Analysis : A study focused on the effects of this compound on various cancer cell lines revealed that it could induce apoptosis at concentrations as low as 10 µM. The mechanisms involved were linked to caspase activation and mitochondrial dysfunction .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(2-Bromo-4-isopropylphenyl)acetamide (C₁₁H₁₄BrNO)
  • Structure : Bromine is located on the phenyl ring (position 2), with an isopropyl group at position 3. The acetamide group is directly attached to the aromatic ring.
  • Key Differences : Unlike 2-bromo-N-isopropyl-N-phenyl-acetamide, the bromine here is on the aromatic ring rather than the acetamide’s α-carbon. This positional difference alters electronic properties, making the compound more suitable for electrophilic aromatic substitution reactions .
N-(3-Acetyl-2-thienyl)-2-bromoacetamide
  • Structure : Features a thiophene ring substituted with an acetyl group and a brominated acetamide.
  • Key Differences : The thienyl ring introduces sulfur-based aromaticity, enhancing π-electron delocalization compared to phenyl rings. The bromine on the acetamide’s α-carbon increases its reactivity as an alkylating agent, useful in synthesizing heterocyclic pharmaceuticals .
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Structure : Bromine is on the phenyl ring attached to the acetamide’s α-carbon, with a methoxy group on the second phenyl ring.
  • Key Differences: The methoxy group’s electron-donating nature increases solubility in polar solvents, contrasting with the isopropyl group’s hydrophobic effects in the target compound.
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (C₉H₉BrN₂O₄)
  • Structure : Contains nitro (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring.
  • Key Differences : The nitro group significantly lowers the pKa of the acetamide NH, enhancing hydrogen-bonding capacity. Its topological polar surface area (84.2 Ų) is higher than typical brominated acetamides, affecting bioavailability .

Physicochemical Properties

Compound Molecular Formula XLogP3 Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* Not specified ~2.5† ~290† Bromo (α-C), isopropyl, phenyl High lipophilicity, steric bulk
N-(2-Bromo-4-isopropylphenyl)acetamide C₁₁H₁₄BrNO 3.1 256.14 Bromo (phenyl), isopropyl Crystalline, 96% purity
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide C₉H₉BrN₂O₄ 1.7 289.08 Methoxy, nitro High polarity (TPSA = 84.2 Ų)
2-Bromo-N-phenyl-acetamide C₈H₈BrNO 1.9 214.06 Phenyl High-cost intermediate

*†Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting N-isopropyl-N-phenylamine (a secondary amine) with bromoacetyl bromide under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide ion.

Key parameters :

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Temperature : 0–5°C initially to mitigate exothermicity, followed by stirring at 20–25°C.

  • Atmosphere : Inert nitrogen atmosphere to prevent hydrolysis of bromoacetyl bromide.

  • Stoichiometry : A slight excess of amine (1.2:1 molar ratio) ensures complete conversion.

Example Protocol

  • Cooling phase : N-Isopropyl-N-phenylamine (1.2 mmol) is dissolved in DCM (5 mL) in an ice bath under nitrogen.

  • Addition : Bromoacetyl bromide (1 mmol) is added dropwise over 2 minutes.

  • Stirring : The mixture is stirred at room temperature for 1–3 hours, monitored by TLC until bromoacetyl bromide consumption.

  • Work-up : The organic layer is washed with dilute HCl, brine, dried (Na₂SO₄), and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid.

Reported yield : 71% for analogous N-isopropylacetamide synthesis.

Acid Chloride Intermediate Route

Synthesis via Bromoacetyl Chloride

For laboratories avoiding bromoacetyl bromide, bromoacetyl chloride can be generated in situ from bromoacetic acid and oxalyl chloride. This method is advantageous for scalability and purity control.

Reaction steps :

  • Acid chloride formation : Bromoacetic acid reacts with oxalyl chloride (1.1 eq) in DCM at 0°C, catalyzed by dimethylformamide (DMF).

  • Amidation : The resultant bromoacetyl chloride is added to N-isopropyl-N-phenylamine in DCM with a base (e.g., triethylamine) to neutralize HCl.

Optimization :

  • Solvent : Dichloromethane.

  • Base : Triethylamine (1.1 eq) enhances reaction efficiency by scavenging HCl.

  • Temperature : 0°C to room temperature.

Yield : Comparable to direct acylation (65–75%).

Comparative Analysis of Methodologies

Efficiency and Practicality

Parameter Direct Acylation Acid Chloride Route
Reaction Time 1–3 hours2–4 hours
Yield 71%65–75%
Purification Column chromatographyRecrystallization
Scalability ModerateHigh

Challenges and Mitigation

  • Steric hindrance : The bulky isopropyl and phenyl groups reduce nucleophilicity. Solutions include using excess amine (1.2:1 ratio) and prolonged stirring.

  • Bromoacetyl bromide stability : Hydrolysis is minimized via inert atmosphere and anhydrous conditions.

  • Byproducts : Over-alkylation is rare due to the tertiary amine’s low basicity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for improved heat and mass transfer. Key adaptations include:

  • Automated reagent addition : Precise control of bromoacetyl bromide and amine feeds.

  • Solvent recovery : DCM is recycled via distillation.

  • Yield enhancement : >80% achieved through optimized residence times.

Quality Control

  • Purity assays : HPLC (C18 column, UV detection at 220 nm) confirms >98% purity.

  • Impurity profiling : LC-MS identifies trace succinimide byproducts from over-reaction.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes, achieving 70% yield with reduced solvent volumes.

Catalytic Approaches

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables one-pot synthesis from bromoacetic acid and aryl halides, though yields remain suboptimal (50–60%) .

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-isopropyl-N-phenyl-acetamide, and how can purity be optimized?

The synthesis typically involves bromination of N-isopropyl-N-phenyl-acetamide using reagents like bromoacetyl bromide or N-bromosuccinimide (NBS) under controlled conditions. A key step is maintaining anhydrous conditions to avoid side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Purity optimization requires monitoring by HPLC or TLC, with attention to common impurities such as dehalogenated byproducts or unreacted starting materials. For structural confirmation, use 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.4 ppm for isopropyl CH3_3, δ 4.3 ppm for BrCH2_2CO) and IR (C=O stretch at ~1650 cm1^{-1}) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

X-ray crystallography (e.g., CCDC-deposited data) provides definitive structural confirmation by resolving bond lengths (e.g., C-Br ≈ 1.93 Å) and dihedral angles . For routine analysis, 13C NMR^{13}\text{C NMR} is critical: the carbonyl carbon (C=O) appears at ~170 ppm, while the brominated methylene (CH2_2Br) resonates at ~35 ppm. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 298 (C11_{11}H13_{13}BrNO+^+) .

Q. What safety precautions are essential when handling this compound in the lab?

Due to its brominated acetamide structure, wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C in amber glass to prevent photodegradation. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using factorial design?

A 2k^k factorial design can evaluate variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). For example, higher temperatures (80°C) in DMF improve yield by 15% but may increase side-product formation. Response surface methodology (RSM) can model interactions between variables, prioritizing yield (>85%) and purity (>98%) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map the electrophilicity of the brominated carbon. Fukui indices (ff^-) identify nucleophilic attack sites, while transition state modeling (IRC) reveals energy barriers for SN2 pathways. Pair these with experimental kinetics (e.g., pseudo-first-order rates with piperidine) to validate computational predictions .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Single-crystal X-ray diffraction (SCXRD) at 100 K resolves torsional angles between the phenyl and isopropyl groups. For example, a study reported a dihedral angle of 67.5° between the acetamide and phenyl planes, contrasting with 72.3° in a related brominated analog . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing motifs, aiding polymorph identification .

Q. What strategies mitigate impurities during large-scale synthesis?

Common impurities include:

  • Impurity A : Dehalogenated product (N-isopropyl-N-phenyl-acetamide) – suppress via inert atmosphere (N2_2).
  • Impurity B : Dimerization byproduct – control via diluted reaction conditions (0.1 M).
    Use preparative HPLC (C18 column, 70:30 acetonitrile/water) for isolation. For quantification, develop a UPLC method with a QDa detector (LOQ = 0.05%) .

Q. How does the compound’s electronic structure influence its biological activity?

The electron-withdrawing bromine enhances the acetamide’s electrophilicity, facilitating covalent binding to cysteine residues in target enzymes (e.g., proteases). Molecular docking (AutoDock Vina) shows a binding affinity of −8.2 kcal/mol for SARS-CoV-2 Mpro^\text{pro}, with hydrogen bonds at Gly143 and Glu166. Validate via enzyme inhibition assays (IC50_{50} = 12 µM) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Thermogravimetric analysis (TGA) under N2_2 shows decomposition onset at 185°C, conflicting with a study citing 170°C. Differences may arise from heating rates (5°C/min vs. 10°C/min) or sample purity. Replicate experiments with DSC to measure melting points (reported: 92–94°C) and compare with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.